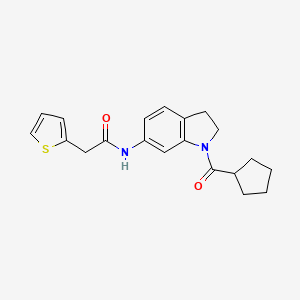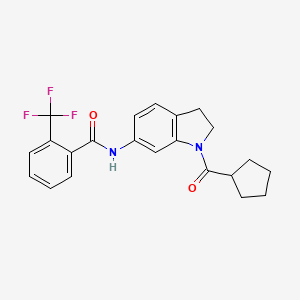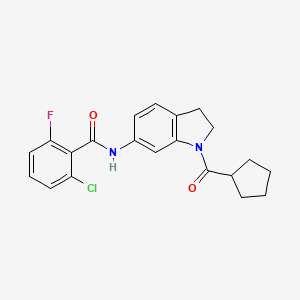
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide, otherwise known as CPT-2T, is a novel synthetic compound that has been studied extensively for its potential applications in scientific research. CPT-2T is a derivative of the indole-based compound CPT-1, which is itself a derivative of the naturally occurring indole alkaloid tryptamine. CPT-2T has been used in a variety of research applications due to its unique chemical structure and properties.
作用机制
CPT-2T acts as a substrate for MAO, an enzyme responsible for the metabolism of monoamines such as serotonin and dopamine. When CPT-2T is metabolized by MAO, it is converted to N-methyl-2-thiophen-2-ylacetamide, which is then further metabolized to form N-methyl-2-thiophen-2-ylacetic acid. This compound is then further metabolized to form N-methyl-2-thiophen-2-ylacetate, which is then excreted in the urine.
Biochemical and Physiological Effects
CPT-2T has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MAO, which can lead to increased levels of monoamines such as serotonin and dopamine. CPT-2T has also been shown to modulate the activity of other enzymes involved in the metabolism of monoamines, such as catechol-O-methyltransferase (COMT). In addition, CPT-2T has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
实验室实验的优点和局限性
CPT-2T has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. In addition, CPT-2T is relatively stable and can be stored for long periods of time. However, CPT-2T is not suitable for use in human clinical trials due to its potential toxicity.
未来方向
There are several potential future directions for research on CPT-2T. One potential direction is to further investigate its effects on MAO and other enzymes involved in the metabolism of monoamines. Another potential direction is to investigate its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Additionally, further research could be conducted to investigate its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Finally, further research could be conducted to investigate its potential toxicity and side effects.
合成方法
CPT-2T can be synthesized from CPT-1 using a two-step process. The first step involves the conversion of CPT-1 to the corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with 2-(thiophen-2-yl)acetamide to produce CPT-2T. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
CPT-2T has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO) in order to study the enzyme's activity. It has also been used as a model compound for studying the interactions between drugs and the human body. CPT-2T has also been used in studies of the pharmacological effects of indole alkaloids and their derivatives.
属性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(13-17-6-3-11-25-17)21-16-8-7-14-9-10-22(18(14)12-16)20(24)15-4-1-2-5-15/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIIOOERYBMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B6535927.png)
![1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine](/img/structure/B6535930.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6535946.png)
![2-(thiophen-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535948.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535966.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)





